molecular formula C10H8ClN B1630497 4-Chloro-3-methylquinoline CAS No. 63136-60-7

4-Chloro-3-methylquinoline

Cat. No.: B1630497
CAS No.: 63136-60-7
M. Wt: 177.63 g/mol
InChI Key: PQBLNZUMJQLZAC-UHFFFAOYSA-N
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Description

4-Chloro-3-methylquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoline core with a chlorine atom at the fourth position and a methyl group at the third position.

Biochemical Analysis

Biochemical Properties

4-Chloro-3-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of DNA gyrase, an essential enzyme for DNA replication in bacteria . This inhibition disrupts the bacterial cell cycle, leading to cell death. Additionally, this compound can bind to lanosterol 14 α-demethylase, an enzyme involved in sterol biosynthesis in fungi, thereby exhibiting antifungal properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by activating the caspase pathway and downregulating anti-apoptotic genes . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, the binding of this compound to DNA gyrase results in the stabilization of the enzyme-DNA complex, preventing the progression of the replication fork . Additionally, this compound can inhibit enzyme activity by competing with natural substrates for the active site, leading to reduced enzymatic function and altered cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cell proliferation and survival.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity, due to the accumulation of toxic metabolites . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and altering the levels of key metabolites. The compound’s influence on metabolic pathways can lead to changes in cellular energy production and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins in the cytoplasm and nucleus can sequester this compound, influencing its localization and activity within the cell.

Subcellular Localization

This compound exhibits distinct subcellular localization, which affects its activity and function. It can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . In the nucleus, this compound can interact with DNA and nuclear proteins, influencing gene expression and DNA replication. In the mitochondria, it can affect mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and ketones as starting materials. The reaction is catalyzed by acids such as hydrochloric acid or sulfuric acid under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. Catalysts and solvents are chosen based on their efficiency and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it to 4-chloro-3-methyl-1,2,3,4-tetrahydroquinoline.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: 4-Chloro-3-methyl-1,2,3,4-tetrahydroquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-methylquinoline has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    4-Chloroquinoline: Lacks the methyl group at the third position.

    3-Methylquinoline: Lacks the chlorine atom at the fourth position.

    Quinoline: The parent compound without any substituents.

Uniqueness: 4-Chloro-3-methylquinoline is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBLNZUMJQLZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292651
Record name 4-chloro-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63136-60-7
Record name 63136-60-7
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-methylquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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